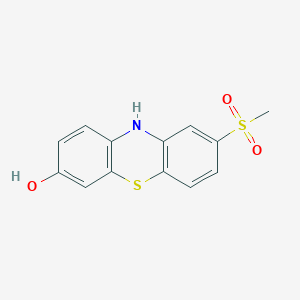
8-(Methanesulfonyl)-10H-phenothiazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methanesulfonyl)-10H-phenothiazin-3-ol is an organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenothiazine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Methanesulfonyl)-10H-phenothiazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
8-(Methanesulfonyl)-10H-phenothiazin-3-ol has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-(Methanesulfonyl)-10H-phenothiazin-3-ol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function . The phenothiazine core can also interact with biological membranes, affecting their stability and function.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Used in similar reactions but lacks the phenothiazine core.
Tosylates: Similar sulfonyl compounds but with a toluene group instead of a methanesulfonyl group.
Phenothiazine: The parent compound without the methanesulfonyl group.
Uniqueness
8-(Methanesulfonyl)-10H-phenothiazin-3-ol is unique due to the combination of the phenothiazine core and the methanesulfonyl group
Propiedades
Número CAS |
57218-30-1 |
|---|---|
Fórmula molecular |
C13H11NO3S2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
8-methylsulfonyl-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H11NO3S2/c1-19(16,17)9-3-5-12-11(7-9)14-10-4-2-8(15)6-13(10)18-12/h2-7,14-15H,1H3 |
Clave InChI |
DBAJGLSJZWRAKZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


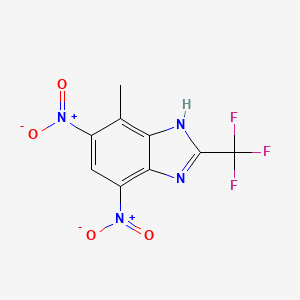
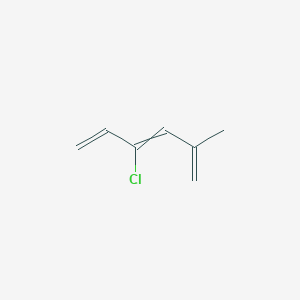
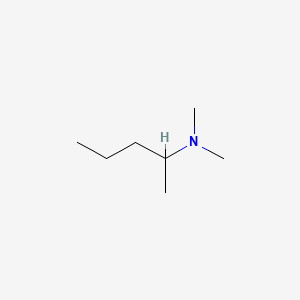
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
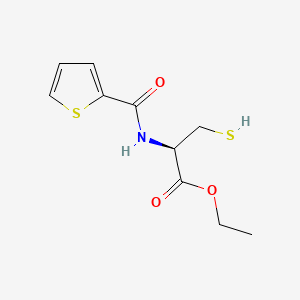


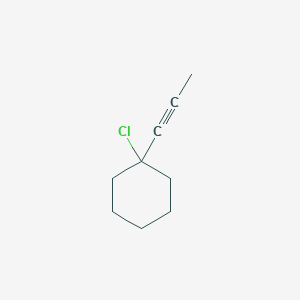
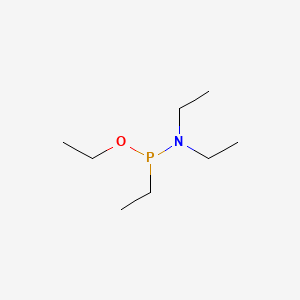
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
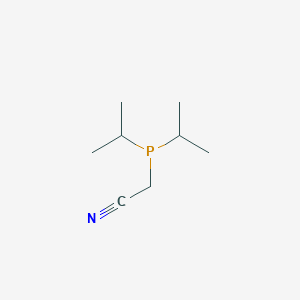
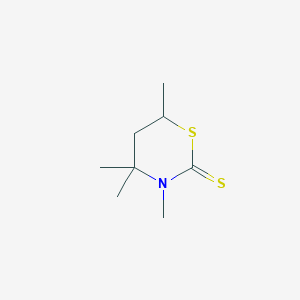
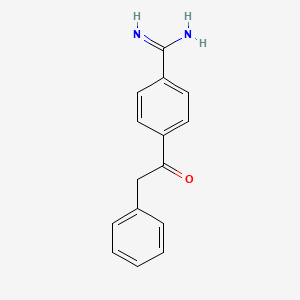
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
